molecular formula C7H6BrNO2 B016694 3-Nitrobenzyl bromide CAS No. 3958-57-4

3-Nitrobenzyl bromide

Cat. No. B016694
CAS RN: 3958-57-4
M. Wt: 216.03 g/mol
InChI Key: LNWXALCHPJANMJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-nitrobenzyl bromide has been achieved through various methods, emphasizing green chemistry and environmental sustainability. Dinda et al. (2013) demonstrated a fully green process for preparing pure p-nitrobenzyl bromide using solar radiation and supercritical CO2 extraction, achieving an 87% yield with low carbon footprint (Dinda et al., 2013). Furthermore, Lan Zhi-li (2006) developed a method using o-nitrotoluene, NaBrO3/NaHSO3 as the bromination agent, and AIBN as the initiator, obtaining a yield of up to 73% (Lan Zhi-li, 2006).

Molecular Structure Analysis

The molecular structure of 3-nitrobenzyl bromide and its derivatives has been extensively studied. Loudon and Koshland (1970) investigated the chemistry of 2-hydroxy-5-nitrobenzyl bromide with tryptophan ethyl ester, elucidating the formation of monosubstitution adducts and their stereochemistries (Loudon & Koshland, 1970).

Chemical Reactions and Properties

3-Nitrobenzyl bromide participates in a variety of chemical reactions, showcasing its versatility as a reagent. Wang et al. (2017) disclosed a carbene-catalyzed reductive 1,4-addition of nitrobenzyl bromides to nitroalkenes, highlighting the potential of carbene catalysis in facilitating unusual transformations for common substrates (Wang et al., 2017).

Physical Properties Analysis

The physical properties of 3-nitrobenzyl bromide, including its crystalline structure and phase stability, have been the subject of research. Subashini et al. (2013) synthesized and characterized 4-bromo-4′-nitrobenzylidene aniline, a new derivative with nonlinear optical properties, providing insights into the compound's stability and structural characteristics (Subashini et al., 2013).

Chemical Properties Analysis

The chemical properties of 3-nitrobenzyl bromide have been explored through its reactivity with various compounds. Iwasaki et al. (2020) developed a copper-mediated [3 + 2] annulation of alkenes with α-nitrobenzyl bromides, producing 2-isoxazoline N-oxides with perfect regioselectivity, demonstrating the compound's reactivity and potential for creating diverse heterocyclic structures (Iwasaki et al., 2020).

Scientific Research Applications

  • Modification of Membrane Proteins : 2-Hydroxy-5-nitrobenzyl bromide, a related compound, has been used to modify tryptophan residues in membrane proteins. This modification aids in separating and identifying modified and unmodified molecules, with specific applications in studying bacteriorhodopsin (Sabés, Torres, Duñach, & Padrós, 1988).

  • Nitrogen Protecting Group : o-Nitrobenzyl, another related compound, has been identified as a promising nitrogen protecting group for various organic molecules. It is particularly effective in photolysis, which is a method used in organic synthesis (Voelker, Ewell, Joo, & Edstrom, 1998).

  • Synthesis Methodology : A new method for preparing o-nitrobenzyl bromide was developed using o-nitrotoluene, NaBrO3/NaHSO3, and AIBN. This method offers a cost-effective and convenient approach to producing o-nitrobenzyl bromide (Lan Zhi-li, 2006).

  • Enzyme Studies : 2-Methoxy-5-nitrobenzyl bromide is seen as an environmentally sensitive protein reagent. Its distinct specificity and reactivity make it suitable for enzyme studies, offering potential for innovative research in this field (Horton, Kelly, & Koshland, 1965).

  • Dual Catalyst in Electrosynthesis : 4-Nitrobenzyl bromide acts as a dual catalyst in the electrosynthesis of certain compounds, demonstrating a role in reducing CO2 and promoting electrochemical reactions (Mohammadzadeh, Zare, Khoshro, Ghobadi, & Benvidi, 2020).

  • Environmental Probe in Protein Chemistry : 2-Hydroxy-5-nitrobenzyl bromide (HNB-Br) has been identified as an environmental probe with a hydrophobic affinity and specificity for tryptophan in proteins, making it useful in protein chemistry (Loudon & Koshland, 1970).

  • Reductive 1,4-Addition in Organic Synthesis : Carbene-catalyzed reductive 1,4-addition of nitrobenzyl bromides to nitroalkenes offers unusual transformations, expanding the potential applications in organic synthesis (Wang et al., 2017).

  • Green Synthesis Process : A study demonstrated the synthesis of pure p-nitrobenzyl bromide through solar photothermochemical reaction and supercritical CO2 extraction, highlighting an environmentally friendly and efficient production method (Dinda et al., 2013).

Safety And Hazards

3-Nitrobenzyl bromide is classified as a hazardous substance. It causes severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include not breathing its dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

1-(bromomethyl)-3-nitrobenzene
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InChI

InChI=1S/C7H6BrNO2/c8-5-6-2-1-3-7(4-6)9(10)11/h1-4H,5H2
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

LNWXALCHPJANMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO2
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DSSTOX Substance ID

DTXSID4063246
Record name Benzene, 1-(bromomethyl)-3-nitro-
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Molecular Weight

216.03 g/mol
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Physical Description

Light yellow crystalline powder; [Alfa Aesar MSDS]
Record name 3-Nitrobenzyl bromide
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Product Name

3-Nitrobenzyl bromide

CAS RN

3958-57-4
Record name 3-Nitrobenzyl bromide
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Record name Benzene, 1-(bromomethyl)-3-nitro-
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Record name 3-Nitrobenzyl bromide
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Record name α-bromo-3-nitrotoluene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
198
Citations
JG Kim, YK Song, YH Jo, MR Yu, HW Ju… - Bulletin of the Korean …, 2011 - Citeseer
… (4-Fluoro-3-nitrophenyl)acetonitrile (4) was synthesized from 1 via 4-fluoro-3-nitrobenzyl chloride intermediate or 4fluoro-3-nitrobenzyl bromide intermediate (Scheme 1). The …
Number of citations: 6 citeseerx.ist.psu.edu
D Witt, J Rachon - Phosphorus, Sulfur, and Silicon and the Related …, 1995 - Taylor & Francis
… When the evolution of hydrogen had ceased the solution was cooled to 0C and 3-nitrobenzyl bromide (2.5 mmol, 0.54 g) in 5 mL of THF was added. The reaction mixture was stirred for …
Number of citations: 9 www.tandfonline.com
DG Grohmann, BA Hathaway - Molbank, 2006 - mdpi.com
… A mixture of 3-nitrobenzyl bromide (6.482 g, 30.00 mmoles), benzyl mercaptan (3.744 g, 30.14 mmoles), and potassium carbonate (4.247 g, 30.73 mmoles) were added to a round …
Number of citations: 1 www.mdpi.com
RM Slade, MA Phillips, JG Berger - Molecular Diversity, 1998 - Springer
… Resin-bound triphenylphosphine was coupled to 4-fluoro-3-nitrobenzyl bromide, and 2-alkylthiobenzimidazoles were synthesized on resin in 4 steps using standard chemistries. …
Number of citations: 12 link.springer.com
T FUJII, T SAITO, K TAMURA - Chemical and pharmaceutical …, 1991 - jstage.jst.go.jp
… (4-hydroxy-3-nitrobenzyl)-1,7-dimethylxanthine (24), isomeric with the bryozoan purine phidolopin (2), was effected through aralkylation with 4-(methoxymethoxy)-3 nitrobenzyl bromide …
Number of citations: 18 www.jstage.jst.go.jp
KA Agrios, M Srebnik - The Journal of Organic Chemistry, 1993 - ACS Publications
The attempted reduction of-bromo-p-toluonitrile and 4-nitrobenzyl bromide under our standard conditions gave us an early mechanistic insight into this new type of reduction. Initially, …
Number of citations: 23 pubs.acs.org
D Liang, X Wu, BB Hasinoff, DE Herbert, GK Tranmer - Molecules, 2018 - mdpi.com
… 3-Nitrobenzyl bromide was found to be much more sluggish under these conditions, with … of 3-nitrobenzyl bromide was used, along with 4 equiv. of DBU in dry dicloromethane (DCM)…
Number of citations: 10 www.mdpi.com
JPM van Duynhoven, RG Janssen… - Journal of the …, 1994 - ACS Publications
… Subsequent alkylation of 18 with 6 equiv of 3-nitrobenzyl bromide and Cs2CO3 as a base gave 19 in 80% yield. Variable-Temperature NMR Studies of 1,3,5-TrimethoxycaIix[6Jarenes 2…
Number of citations: 129 pubs.acs.org
P Marchand, M Antoine, G Le Baut, M Czech… - Bioorganic & medicinal …, 2009 - Elsevier
… to 4-chloro-3-nitrobenzyl bromide. Yield 31%. 1-(4-chloro-3-nitrobenzyl)-1H-indole 14 was synthesized via route A by reaction of indole 8 with 4-chloro-3-nitrobenzyl bromide. Yield 59%…
Number of citations: 34 www.sciencedirect.com
J Li, H Wang, L Liu, J Sun - RSC Advances, 2014 - pubs.rsc.org
… We initiated our investigations using 3-nitrobenzyl bromide (1a) as the model … of 3-nitrobenzyl bromide to the corresponding alcohol and aldehyde (Table 1). First, 3-nitrobenzyl bromide …
Number of citations: 26 pubs.rsc.org

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